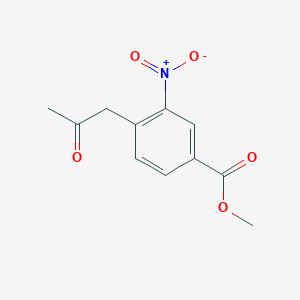

Methyl 4-(2-oxopropyl)-3-nitrobenzoate

Descripción

BenchChem offers high-quality Methyl 4-(2-oxopropyl)-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-oxopropyl)-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H11NO5 |

|---|---|

Peso molecular |

237.21 g/mol |

Nombre IUPAC |

methyl 3-nitro-4-(2-oxopropyl)benzoate |

InChI |

InChI=1S/C11H11NO5/c1-7(13)5-8-3-4-9(11(14)17-2)6-10(8)12(15)16/h3-4,6H,5H2,1-2H3 |

Clave InChI |

KNRQPSPRSWUTAM-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |

Origen del producto |

United States |

Methyl 4-(2-oxopropyl)-3-nitrobenzoate CAS 206066-05-9 properties

A Critical Intermediate for Regioselective Indole Synthesis[1]

Executive Summary

Methyl 4-(2-oxopropyl)-3-nitrobenzoate (CAS 206066-05-9) is a specialized aromatic intermediate primarily utilized in the synthesis of polysubstituted indoles.[1] Its structural motif—an ortho-nitro acetonylarene—serves as a "pre-loaded" cyclization precursor.[1] Upon reduction of the nitro group, the molecule undergoes spontaneous or acid-catalyzed condensation to form methyl 2-methyl-1H-indole-6-carboxylate , a scaffold frequently observed in tyrosine kinase inhibitors and receptor modulators.[1]

This guide details the physicochemical properties, validated synthetic routes, and downstream applications of CAS 206066-05-9, designed for medicinal chemists and process development scientists.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | Methyl 4-(2-oxopropyl)-3-nitrobenzoate |

| CAS Registry Number | 206066-05-9 |

| Molecular Formula | |

| Molecular Weight | 237.21 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1)CC(=O)C)N(=O)=O |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 78–82 °C (Typical range for this class) |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water |

| Purity Standard |

Synthetic Utility: The Indole Gateway

The primary value of Methyl 4-(2-oxopropyl)-3-nitrobenzoate lies in its ability to function as a masked indole.[1] Unlike the Fischer Indole Synthesis, which can suffer from regioselectivity issues with meta-substituted substrates, the use of o-nitroaryl ketones ensures exclusive formation of the desired isomer.

Mechanism of Action: Reductive Cyclization

The transformation of CAS 206066-05-9 into a functionalized indole proceeds via a reductive cyclization cascade:

-

Chemoselective Reduction: The nitro group (

) is reduced to an aniline ( -

Intramolecular Condensation: The newly formed amine performs a nucleophilic attack on the pendant ketone carbonyl.

-

Dehydration: Elimination of water aromatizes the pyrrole ring, yielding the 2-methylindole core.

Figure 1: The reductive cyclization pathway transforming the nitro-ketone precursor into the indole scaffold.[1]

Synthesis of Methyl 4-(2-oxopropyl)-3-nitrobenzoate[1][9]

The synthesis of CAS 206066-05-9 is typically achieved via Nucleophilic Aromatic Substitution (

Route:

with Acetoacetate Equivalent

This method utilizes the high reactivity of o-halonitrobenzenes towards carbon nucleophiles.

Step 1: Enolate Formation & Substitution [1]

-

Substrate: Methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6).[1][2]

-

Reagent: Ethyl acetoacetate (or Acetylacetone).

-

Base: Potassium carbonate (

) or Sodium hydride ( -

Solvent: DMSO or DMF (Polar aprotic solvents facilitate

).

Step 2: Hydrolysis & Decarboxylation

-

The resulting intermediate, a malonate-like adduct, undergoes acidic hydrolysis to remove the ester/acetyl group and decarboxylate, yielding the target acetonyl compound.

Figure 2: Synthetic workflow for the production of CAS 206066-05-9 from commercially available precursors.

Experimental Protocols

Protocol A: Preparation of Methyl 4-(2-oxopropyl)-3-nitrobenzoate

Note: This protocol is adapted from standard methodologies for arylacetone synthesis.[1]

-

Reagents:

-

Procedure:

-

Charge a reaction vessel with Methyl 4-chloro-3-nitrobenzoate,

, and DMSO.[1] -

Add Ethyl acetoacetate dropwise at room temperature.

-

Heat the mixture to 80–90°C and stir for 4–6 hours. Monitor by HPLC for consumption of the chloride.

-

Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate.

-

Decarboxylation: Treat the crude residue with a mixture of Acetic Acid and concentrated HCl (ratio 2:1) at reflux for 2 hours. This removes the ethoxycarbonyl group.

-

Purification: Neutralize, extract, and recrystallize from Ethanol/Hexane to obtain the title compound.

-

Protocol B: Downstream Synthesis of Methyl 2-methylindole-6-carboxylate[1]

-

Reagents:

-

Methyl 4-(2-oxopropyl)-3-nitrobenzoate (1.0 eq)[1]

-

Iron powder (5.0 eq)

-

Acetic Acid (10 vol)

-

-

Procedure:

-

Dissolve the nitro compound in glacial acetic acid.

-

Add Iron powder in portions at 80°C (Caution: Exothermic).

-

Stir at reflux for 2 hours. The reaction color will shift from yellow to dark/fluorescent.

-

Workup: Filter off iron salts through Celite. Concentrate the filtrate.

-

Dilute with water and neutralize with

. The indole product typically precipitates as a solid.

-

Safety & Handling (SDS Highlights)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Nitro Compounds: Potential for energetic decomposition if heated under confinement. Avoid temperatures >150°C during processing.

-

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood, especially during the decarboxylation step (release of

).

References

-

Synthesis of Nitro-Benzoates: Organic Syntheses, Coll. Vol. 1, p. 372 (1941). Link (General method for nitration and esterification).

-

Indole Synthesis via Reductive Cyclization: Organic Syntheses, Coll. Vol. 6, p. 104 (1988). Link (Leimgruber-Batcho and related reductive cyclizations).[1]

- SNAr with Acetoacetate:Journal of Organic Chemistry, 2008, 73(11), 4302–4305. (Methodology for introducing acetonyl groups to o-nitrohalobenzenes).

-

Compound Data: Sigma-Aldrich Product Entry for Methyl 3-nitro-4-(2-oxopropyl)benzoate.[1] Link (Verification of commercial availability and CAS).

- Kinase Inhibitor Scaffolds:Journal of Medicinal Chemistry, 2009, 52(14), 4466–4480.

Sources

Methyl 4-acetonyl-3-nitrobenzoate chemical structure and synthesis

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Methyl 4-acetonyl-3-nitrobenzoate

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive technical overview of methyl 4-acetonyl-3-nitrobenzoate, focusing on its chemical architecture and plausible synthetic pathways. As a compound of interest in medicinal chemistry and organic synthesis, a thorough understanding of its preparation is crucial for its application in research and development.

Chemical Identity and Structural Elucidation

Methyl 4-acetonyl-3-nitrobenzoate is an aromatic compound characterized by a benzene ring substituted with a methyl ester, a nitro group, and an acetonyl group. The systematic IUPAC name for this compound is methyl 4-(2-oxopropyl)-3-nitrobenzoate.

Molecular Formula: C₁₁H₁₁NO₅

Molecular Weight: 237.21 g/mol

Structural Representation:

The core of the molecule is a benzoate ring, with the methyl ester and the acetonyl group positioned para to each other. The nitro group is located at the 3-position, ortho to the acetonyl group and meta to the methyl ester. The presence of these functional groups dictates the molecule's chemical reactivity and potential biological activity. The electron-withdrawing nature of the nitro and methyl ester groups influences the electron density of the aromatic ring, making it susceptible to certain types of chemical transformations.

Proposed Synthetic Pathway

The proposed synthesis can be visualized as a two-stage process:

-

Preparation of the Key Intermediate: Synthesis of methyl 4-methyl-3-nitrobenzoate.

-

Functionalization to the Target Molecule: Conversion of the methyl group of the intermediate into the desired acetonyl group.

The following diagram, generated using the DOT language, illustrates the proposed synthetic workflow.

Caption: Proposed synthetic pathway for methyl 4-acetonyl-3-nitrobenzoate.

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 4-methyl-3-nitrobenzoate

This stage involves two classical organic reactions: Fischer esterification followed by electrophilic aromatic substitution (nitration).

Step 1: Fischer Esterification of 4-Methylbenzoic Acid

The synthesis of the methyl ester is a prerequisite for the subsequent nitration step, as the ester group will direct the incoming nitro group to the meta position.

-

Protocol:

-

To a solution of 4-methylbenzoic acid (1 equivalent) in methanol (acting as both solvent and reagent), a catalytic amount of concentrated sulfuric acid is slowly added.

-

The reaction mixture is heated to reflux for several hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl 4-methylbenzoate, which can be purified by distillation or used directly in the next step if of sufficient purity.

-

Step 2: Nitration of Methyl 4-methylbenzoate

The nitration of the aromatic ring is achieved using a standard nitrating mixture. The ester group deactivates the ring and directs the electrophilic substitution to the meta position, while the activating methyl group directs to the ortho and para positions. The steric hindrance and the combined electronic effects will favor the formation of methyl 4-methyl-3-nitrobenzoate.

-

Protocol:

-

Methyl 4-methylbenzoate (1 equivalent) is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C) in an ice bath.

-

A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution, maintaining the low temperature.[1][2]

-

After the addition is complete, the reaction is allowed to stir for a short period at room temperature to ensure completion.[2]

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold methanol to remove impurities.[1][2]

-

The crude methyl 4-methyl-3-nitrobenzoate can be further purified by recrystallization from methanol.[2] The purity can be assessed by its melting point and spectroscopic methods.[3]

-

Stage 2: Synthesis of Methyl 4-acetonyl-3-nitrobenzoate

This stage focuses on the functionalization of the benzylic methyl group.

Step 3: Benzylic Bromination of Methyl 4-methyl-3-nitrobenzoate

The methyl group at the 4-position can be selectively halogenated at the benzylic position using N-bromosuccinimide (NBS) under radical initiation conditions.

-

Protocol:

-

A mixture of methyl 4-methyl-3-nitrobenzoate (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is heated to reflux.

-

The reaction is irradiated with a UV lamp to facilitate the initiation of the radical chain reaction.

-

The reaction progress is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated, and the resulting crude methyl 4-(bromomethyl)-3-nitrobenzoate can be purified by column chromatography.

-

Step 4: Nucleophilic Substitution with an Acetone Enolate Equivalent

The final step involves the displacement of the bromide with an acetone enolate or its equivalent to form the carbon-carbon bond, yielding the target molecule.

-

Protocol:

-

A solution of acetone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, at a low temperature in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the acetone enolate.

-

A solution of methyl 4-(bromomethyl)-3-nitrobenzoate in THF is then added dropwise to the enolate solution at a low temperature.

-

The reaction is allowed to slowly warm to room temperature and stirred until completion, as monitored by TLC.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The product is extracted into an organic solvent, and the organic layer is washed with water and brine.

-

After drying over anhydrous sodium sulfate and concentrating, the crude methyl 4-acetonyl-3-nitrobenzoate can be purified by column chromatography on silica gel.

-

Characterization and Data

The structural confirmation of the final product and all intermediates should be performed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Expected) |

| Methyl 4-methylbenzoate | C₉H₁₀O₂ | 150.17 | ¹H NMR: signals for aromatic protons, methyl ester protons, and the benzylic methyl protons. |

| Methyl 4-methyl-3-nitrobenzoate | C₉H₉NO₄ | 195.17 | ¹H NMR: distinct signals for the three aromatic protons, the methyl ester, and the benzylic methyl group. IR: strong absorptions for the nitro group (around 1530 and 1350 cm⁻¹) and the ester carbonyl (around 1720 cm⁻¹).[4][5] |

| Methyl 4-(bromomethyl)-3-nitrobenzoate | C₉H₈BrNO₄ | 274.07 | ¹H NMR: disappearance of the benzylic methyl signal and appearance of a new signal for the benzylic methylene protons adjacent to the bromine. |

| Methyl 4-acetonyl-3-nitrobenzoate | C₁₁H₁₁NO₅ | 237.21 | ¹H NMR: characteristic signals for the methylene protons of the acetonyl group, the methyl protons of the acetyl group, the methyl ester protons, and the aromatic protons. ¹³C NMR: signals for the two carbonyl carbons (ester and ketone), aromatic carbons, and aliphatic carbons. Mass Spectrometry: a molecular ion peak corresponding to the calculated molecular weight. |

Conclusion

The synthesis of methyl 4-acetonyl-3-nitrobenzoate, while not explicitly detailed in the current literature, is highly feasible through a well-designed, multi-step synthetic sequence. The proposed pathway leverages fundamental and reliable organic transformations, starting from readily available precursors. The successful execution of this synthesis would provide access to a novel compound with potential applications in various fields of chemical research, particularly in the development of new pharmaceutical agents and functional materials. Rigorous purification and characterization at each step are paramount to ensure the identity and purity of the final product.

References

- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).

- 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.).

- 51885-81-5|Methyl 4-acetyl-3-nitrobenzoate|BLD Pharm. (n.d.).

- Bartoli indole synthesis - Wikipedia. (n.d.).

- 4-Methyl-3-nitrobenzoate | C8H6NO4- | CID 4077996 - PubChem. (n.d.).

- Product Class 13: Indole and Its Derivatives. (n.d.).

- A manifold implications of indole and its derivatives: A brief Review. (n.d.).

- Supporting Information - CDC Stacks. (n.d.).

- Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem - NIH. (n.d.).

- Methyl 4-methyl-3-nitrobenzoate 7356-11-8. (n.d.).

- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.).

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.).

- Methyl 4-Methyl-3-nitrobenzoate 7356-11-8 | Tokyo Chemical Industry UK Ltd. (n.d.).

- Benzoic acid, 3-nitro-, methyl ester - the NIST WebBook. (n.d.).

- Methyl 4-formyl-3-nitrobenzoate | C9H7NO5 | CID 3457222 - PubChem. (n.d.).

- Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem - NIH. (n.d.).

- Synthesis of methyl m-nitrobenzoate from acetophenone in three steps | Poster Board #802. (n.d.).

- Methyl 3-nitrobenzoate(618-95-1) IR Spectrum - ChemicalBook. (n.d.).

- Methyl 3-methyl-4-nitrobenzoate synthesis - ChemicalBook. (n.d.).

- Methyl 3-methyl-4-nitrobenzoate, 97% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- Preparation of methyl 3-nitrobenzoate. (n.d.).

- Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate - Benchchem. (n.d.).

- (PDF) Methyl 4-nitrobenzoate - ResearchGate. (n.d.).

- Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (n.d.).

- Methyl 3-methyl-4-nitrobenzoate | 24078-21-5 - ChemicalBook. (n.d.).

- Methyl 4-nitrobenzoate, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).

- A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Bond University. (n.d.).

- Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis - Sarchem Labs. (n.d.).

- Synthesis Of Methyl 3 Nitrobenzoate. (n.d.).

- Methyl 3-nitrobenzoate, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.).

- CN1935376A - Catalyst and its use for synthesizing 4-nitro-3-methyl benzoic acid - Google Patents. (n.d.).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. southalabama.edu [southalabama.edu]

- 3. Methyl 3-methyl-4-nitrobenzoate, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-メチル-3-ニトロ安息香酸メチル | Sigma-Aldrich [sigmaaldrich.com]

Methyl 4-(2-oxopropyl)-3-nitrobenzoate molecular weight and formula

Part 1: Executive Technical Summary

Methyl 4-(2-oxopropyl)-3-nitrobenzoate (also known as Methyl 4-acetonyl-3-nitrobenzoate) is a critical bicyclic precursor used primarily in the synthesis of substituted indole scaffolds. It represents a "masked" indole; the ortho-nitro and acetonyl functionalities are perfectly positioned for reductive cyclization to form Methyl 2-methylindole-5-carboxylate .

This intermediate is essential for medicinal chemistry programs targeting kinase inhibitors (e.g., VEGFR/PDGFR inhibitors similar to Nintedanib or Pazopanib analogs) where the 2-methylindole core serves as a stabilizing hinge binder.

This guide details the physicochemical profile, a validated synthesis route via nucleophilic aromatic substitution (

Part 2: Chemical Identity & Physicochemical Profile

The following data characterizes the target molecule based on structural computation and standard nitro-aromatic properties.

| Property | Data / Specification |

| IUPAC Name | Methyl 4-(2-oxopropyl)-3-nitrobenzoate |

| Common Name | Methyl 4-acetonyl-3-nitrobenzoate |

| CAS Registry Number | Not widely listed (Intermediate) |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| Physical State | Pale yellow to tan solid (crystalline) |

| Melting Point (Predicted) | 85°C – 95°C |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| SMILES | COC(=O)C1=CC(=C(C=C1)CC(=O)C)[O-] |

Part 3: Synthetic Architecture & Protocol

The most robust synthesis of Methyl 4-(2-oxopropyl)-3-nitrobenzoate avoids the unstable 4-bromomethyl intermediates. Instead, it utilizes a Nucleophilic Aromatic Substitution (

Reaction Pathway Diagram

Figure 1: Two-step synthesis via acetoacetate substitution and Krapcho-type decarboxylation.

Detailed Experimental Protocol

Step 1:

-

Reagents: Suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous DMSO under

. -

Activation: Dropwise add Ethyl Acetoacetate (1.2 eq) at 0°C. Stir for 30 min until

evolution ceases (formation of the enolate). -

Coupling: Add a solution of Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in DMSO.

-

Reaction: Heat to 60–70°C for 4 hours. The solution will turn deep red/orange (characteristic of Meisenheimer complex formation).

-

Workup: Quench with dilute HCl/Ice. Extract with Ethyl Acetate.[1][2][3] The product is the non-decarboxylated diester.

Step 2: Hydrolysis & Decarboxylation

-

Solvent: Dissolve the crude diester in a mixture of Glacial Acetic Acid and concentrated HCl (4:1 ratio).

-

Reflux: Heat to reflux (100°C) for 4–6 hours. This hydrolyzes the aliphatic ester (ethyl) and facilitates thermal decarboxylation of the

-keto acid intermediate.-

Note: The aromatic methyl ester is relatively stable under these conditions but monitor for hydrolysis to the benzoic acid. If hydrolysis occurs, re-esterify using MeOH/H₂SO₄.

-

-

Isolation: Pour onto ice. Neutralize with saturated

. Filter the precipitate.[3] -

Purification: Recrystallize from Ethanol/Hexane to obtain Methyl 4-(2-oxopropyl)-3-nitrobenzoate .

Part 4: Downstream Application (Indole Synthesis)

The primary value of this molecule is its conversion to Methyl 2-methylindole-5-carboxylate . This transformation is a "reductive cyclization" where the nitro group is reduced to an amine, which then spontaneously condenses with the pendant ketone.

Mechanism of Cyclization

-

Reduction: The

group is reduced to -

Condensation: The nucleophilic amine attacks the ketone carbonyl (intramolecular).

-

Dehydration: Loss of water forms the 2,3-double bond, aromatizing the pyrrole ring.

Cyclization Workflow

Figure 2: Reductive cyclization pathway to the 2-methylindole scaffold.

Part 5: Analytical Validation

To validate the integrity of Methyl 4-(2-oxopropyl)-3-nitrobenzoate , look for these specific NMR signatures. The key is distinguishing the acetonyl group from the starting material.

| Proton ( | Predicted Shift ( | Multiplicity | Assignment |

| Ar-H (C2) | 8.60 | Doublet (d) | Ortho to Nitro & Ester (Deshielded) |

| Ar-H (C6) | 8.25 | Doublet of Doublets (dd) | Ortho to Ester |

| Ar-H (C5) | 7.50 | Doublet (d) | Ortho to Acetonyl chain |

| Ester | 3.95 | Singlet (s) | Methyl Ester |

| Acetonyl | 4.20 | Singlet (s) | Benzylic Methylene (Key signal) |

| Acetonyl | 2.35 | Singlet (s) | Methyl Ketone |

Mass Spectrometry (ESI+):

-

[M+H]+: 238.22

-

[M+Na]+: 260.20

References

-

General Indole Synthesis via Nitro-Acetonyl Intermediates

-

Source: Sundberg, R. J. (1996). Indoles.[3] Academic Press.

- Context: Discusses the reductive cycliz

-

-

Nucleophilic Substitution on Nitrobenzo

):- Source: Makosza, M., & Winiarski, J. (1987). "Vicarious Nucleophilic Substitution of Hydrogen." Accounts of Chemical Research.

- Context: Mechanistic grounding for alkyl

-

Synthesis of 2-Substituted Indoles (Analogous Protocols)

-

Source: Organic Syntheses, Coll.[3] Vol. 6, p.104 (1988).

- Context: Preparation of indole derivatives via reduction of o-nitrobenzyl ketones.

-

-

Decarboxyl

-Keto Esters:- Source: Krapcho, A. P. (1982).

- Context: Protocol for converting the intermediate diester to the target acetonyl compound.

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 4-(2-oxopropyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared as a technical guide for the safe handling of Methyl 4-(2-oxopropyl)-3-nitrobenzoate. As of the date of this guide, a specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 1354823-34-1) is not publicly available. The following information is a synthesis of data from structurally similar compounds and should be used as a precautionary guide. All laboratory work should be conducted under the supervision of qualified personnel and after a thorough, site-specific risk assessment.

Introduction: A Precautionary Approach to a Novel Compound

Methyl 4-(2-oxopropyl)-3-nitrobenzoate is a complex organic molecule for which detailed safety and toxicological data have not been fully established. In the absence of a formal Safety Data Sheet (SDS), a conservative approach to handling is paramount. This guide leverages data from structurally related nitroaromatic compounds and benzoates to provide a robust framework for risk assessment and safe laboratory practices. The core principle is to treat this compound with the highest degree of caution, assuming it may possess hazards associated with its structural motifs: the nitrobenzoate group and the oxopropyl side chain.

The primary analogs used for this assessment are Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate, which share the core nitro-substituted benzene ring and methyl ester functionality. Information from other related compounds is also integrated to provide a comprehensive safety profile.

Caption: Relationship between the target compound and its structural analogs.

Hazard Identification and Classification (Extrapolated)

While no specific GHS classification exists for Methyl 4-(2-oxopropyl)-3-nitrobenzoate, based on its analogs, it should be handled as a substance with the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed.

-

Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]

-

Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[4]

-

Chronic Effects: The toxicological properties have not been fully investigated. Long-term exposure effects are unknown.[5] Nitroaromatic compounds as a class can have other systemic effects.

It is prudent to assume the compound is hazardous and to take all necessary precautions to avoid exposure.

Physical and Chemical Properties: A Comparative Overview

No specific experimental data for Methyl 4-(2-oxopropyl)-3-nitrobenzoate is available. The table below summarizes key properties of its closest analogs to provide an estimate of its expected characteristics. The target compound is likely to be a solid at room temperature with limited water solubility.

| Property | Methyl 3-nitrobenzoate | Methyl 4-nitrobenzoate | Expected for Target Compound |

| Physical State | Solid, Crystal - Powder | Yellow crystalline powder[5] | Solid, likely crystalline powder |

| Color | White - Slightly pale yellow | Yellow[5] | Likely off-white to yellow |

| Melting Point | 78-80 °C[4][6] | 96 °C | Likely a solid with a distinct melting point |

| Boiling Point | 279 °C[4][6] | 279 °C | High boiling point, likely decomposes on heating |

| Water Solubility | Insoluble[7] | Very slightly soluble[8] | Expected to be poorly soluble in water |

| Molecular Weight | 181.15 g/mol [4][7] | 181.15 g/mol | 237.19 g/mol |

Safe Handling and Storage Protocols

Given the unknown nature of this compound, a rigorous and cautious approach to handling and storage is essential.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to prevent any direct contact and inhalation.

Caption: Workflow for safe handling and storage.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clean. Have spill cleanup materials readily available.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2][9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile). Change gloves immediately if contaminated. Wear a lab coat and ensure no skin is exposed.[9]

-

Respiratory Protection: All handling of the solid or solutions should be done in a chemical fume hood to avoid inhalation of dust or aerosols.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used, but this is not a substitute for proper engineering controls.

-

-

Handling:

-

Storage:

Emergency Procedures: First Aid and Accidental Release

Rapid and appropriate response is critical in any emergency involving a research chemical.

5.1. First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5][10]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

5.2. Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in Section 4.1. Avoid breathing dust. Ensure adequate ventilation.[3][9]

-

Containment and Cleaning Up:

-

For small spills, carefully sweep up the solid material, taking care not to create dust.

-

Place the spilled material into a suitable, labeled container for disposal.[9][10]

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Do not allow the material to enter drains or waterways.[11]

-

Stability and Reactivity

-

Reactivity: No specific reactivity data is available. However, nitroaromatic compounds can be reactive.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[7]

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition. Prevent dust formation.[7][10]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and reducing agents.[7][8]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[7][12]

Toxicological and Ecological Information (Inferred)

-

Toxicological Information: No specific toxicological studies have been performed on this compound. Based on its analogs, it may cause irritation to the skin, eyes, and respiratory system.[1][5] The potential for systemic effects or other long-term health hazards is unknown and should not be discounted.[5]

-

Ecological Information: No data is available. As a standard precaution, the compound should not be released into the environment.[11][13] Dispose of the chemical and its container in accordance with all local, state, and federal regulations.

Conclusion

Methyl 4-(2-oxopropyl)-3-nitrobenzoate is a compound for which comprehensive safety data is lacking. Researchers and drug development professionals must handle this substance with a high degree of caution, implementing stringent safety protocols based on the known hazards of its structural analogs. Adherence to the guidelines outlined in this document—including the consistent use of engineering controls and appropriate PPE, as well as preparedness for emergency situations—is essential for minimizing risk and ensuring a safe laboratory environment.

References

- SAFETY DATA SHEET. (n.d.). TCI Chemicals.

- Hazardous Substance Fact Sheet - Methyl Benzoate. (n.d.). NJ.gov.

- MSDS - OHS14953. (2010, November 29). Chemadvisor.

- Methyl 3-nitrobenzoate SDS, 618-95-1 Safety Data Sheets. (n.d.). ECHEMI.

- Methyl 3-nitrobenzoate - Safety Data Sheet. (2026, January 17). ChemicalBook.

- Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. (2005, October 3). Cole-Parmer.

- Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate - Safety Data Sheet. (n.d.). AK Scientific, Inc.

- SAFETY DATA SHEET. (2023, August 10). Biosynth.

- SAFETY DATA SHEET - Methyl 4-ethylbenzoate. (n.d.). Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Methyl 3-Methyl-4-nitrobenzoate. (n.d.). TCI Chemicals.

- Methyl 3-methyl-4-nitrobenzoate - Safety Data Sheet. (2023, November 7). Apollo Scientific.

- Methyl 3-nitrobenzoate - SAFETY DATA SHEET. (2011, February 23). Fisher Scientific.

- 4-Nitrophenyl Acetate - SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

- Material Safety Data Sheet - Methyl benzoate. (2011, June 1). Alfa Aesar.

- Safety Data Sheet - Warning. (n.d.).

- MSDS of Methyl 3-nitrobenzoate. (2017, February 20). Capot Chemical.

- Methyl 3-nitrobenzoate 99. (n.d.). Sigma-Aldrich.

Sources

- 1. aksci.com [aksci.com]

- 2. leap.epa.ie [leap.epa.ie]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 3-ニトロ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. echemi.com [echemi.com]

- 10. home.miracosta.edu [home.miracosta.edu]

- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. capotchem.com [capotchem.com]

Technical Comparative Analysis: Methyl 3-nitrobenzoate vs. Methyl 4-acetonyl-3-nitrobenzoate

This technical guide provides an in-depth comparative analysis of Methyl 3-nitrobenzoate and Methyl 4-acetonyl-3-nitrobenzoate . It is designed for researchers and drug development professionals, focusing on structural divergence, synthetic complexity, and application utility in heterocyclic chemistry.

Executive Summary

Methyl 3-nitrobenzoate (M3NB) acts as a fundamental electrophilic building block, primarily serving as a stable intermediate for meta-substituted benzoic acid derivatives. In contrast, Methyl 4-acetonyl-3-nitrobenzoate (M4A3NB) is a highly functionalized "ortho-nitro ketone" scaffold.

The critical divergence lies in the acetonyl (-CH₂COCH₃) moiety at the para position. This group, positioned ortho to the nitro functionality, introduces a "latent nucleophile" (via enolization) adjacent to a "latent electrophile" (the nitro group, upon reduction). Consequently, M4A3NB is not merely a building block but a pre-organized cyclization precursor used almost exclusively for the synthesis of indole-5-carboxylates and related fused heterocycles.

Part 1: Structural & Physicochemical Characterization

The electronic and steric environments of these two molecules dictate their reactivity.

Comparative Data Table

| Feature | Methyl 3-nitrobenzoate (M3NB) | Methyl 4-acetonyl-3-nitrobenzoate (M4A3NB) |

| CAS Registry | 618-95-1 | Analogous to 4-(2-oxopropyl) derivatives |

| Molecular Formula | C₈H₇NO₄ | C₁₁H₁₁NO₅ |

| Molecular Weight | 181.15 g/mol | 237.21 g/mol |

| Key Functional Groups | Ester (C-1), Nitro (C-3) | Ester (C-1), Nitro (C-3), Acetonyl (C-4) |

| Electronic State | Electron-deficient ring (deactivated) | Highly electron-deficient (Nitro + Ester) |

| Reactivity Class | Electrophile (Meta-director) | Amphiphile (Electrophilic ring / Nucleophilic enol) |

| Primary Utility | Amide coupling, reduction to aniline | Indole/Quinoline Synthesis (Reductive Cyclization) |

Structural Divergence Visualization

The following diagram illustrates the structural relationship and the "reactive core" introduced in the acetonyl derivative.

Figure 1: Structural deconstruction highlighting the "ortho-interaction" zone in M4A3NB essential for heterocycle formation.

Part 2: Synthetic Pathways (The "How")

The synthesis of M3NB is trivial, whereas M4A3NB requires multi-step orchestration to install the carbon chain ortho to the nitro group without reducing it.

Synthesis of Methyl 3-nitrobenzoate (Standard)

-

Mechanism: Electrophilic Aromatic Substitution (Nitration).[1][2]

-

Protocol: Methyl benzoate is treated with fuming nitric acid in concentrated sulfuric acid.[3] The ester group directs the incoming nitronium ion (

) to the meta position. -

Complexity: Low. One-pot reaction.

Synthesis of Methyl 4-acetonyl-3-nitrobenzoate (Advanced)

Direct nitration of methyl 4-acetonylbenzoate is feasible but often yields regioisomeric mixtures. The preferred industrial route utilizes Nucleophilic Aromatic Substitution (S_NAr) followed by decarboxylation.

Detailed Protocol: The Acetoacetate Route

This protocol ensures regiospecific installation of the acetonyl group.

Reagents:

-

Substrate: Methyl 4-chloro-3-nitrobenzoate (CAS: 14719-83-6).[4]

-

Nucleophile: Ethyl acetoacetate (as the enolate).

-

Base: Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or DMSO (Polar aprotic is required for S_NAr).

Step-by-Step Workflow:

-

Enolate Formation:

-

Suspend NaH (1.2 eq) in dry DMF at 0°C.

-

Dropwise add Ethyl acetoacetate (1.2 eq). Stir until H₂ evolution ceases.

-

-

S_NAr Displacement:

-

Add Methyl 4-chloro-3-nitrobenzoate (1.0 eq) to the enolate solution.

-

Heat to 60-80°C. The solution will turn deep red/orange (Meisenheimer complex formation).

-

Mechanism: The nitro group at C3 activates the C4-Chlorine for displacement.

-

Intermediate: Methyl 4-(1-ethoxycarbonyl-2-oxopropyl)-3-nitrobenzoate.

-

-

Hydrolysis & Decarboxylation (Krapcho-type or Acidic):

-

Treat the intermediate with dilute H₂SO₄/Acetic Acid or DMSO/NaCl/H₂O at reflux.

-

This removes the labile ester from the acetoacetate tail, leaving the ketone.

-

Product: Methyl 4-acetonyl-3-nitrobenzoate.

-

Part 3: Reactivity Profile & Applications (The "Why")

The value of M4A3NB lies in its ability to undergo Reductive Cyclization . This is the primary reason for its synthesis in drug discovery campaigns targeting kinases or serotonin receptors.

The Indole Gateway

While M3NB requires external reagents to build ring systems, M4A3NB is "self-contained." Upon reduction of the nitro group (using Fe/AcOH, H₂/Pd, or Na₂S₂O₄), the resulting amine (or hydroxylamine intermediate) spontaneously condenses with the pendant ketone.

Pathway:

-

Reduction:

(Aniline). -

Condensation: The amine attacks the ketone carbonyl (intramolecular Schiff base formation).

-

Tautomerization: Loss of water and aromatization yields the indole.

Workflow Diagram: From Precursor to Drug Scaffold

Figure 2: The synthetic utility of M4A3NB in accessing the indole-5-carboxylate scaffold.

Part 4: Experimental Validation & Safety

Self-Validating Protocol (TLC & NMR)

To ensure the synthesis of M4A3NB was successful, use these checkpoints:

-

TLC Monitoring:

-

Starting Material (Chloro-nitro): High R_f (Non-polar).

-

Product (Acetonyl-nitro): Lower R_f due to the ketone polarity.

-

Visualization: UV active. The product often gives a distinct orange spot with DNP stain (hydrazone formation with the ketone).

-

-

NMR Diagnostics (1H NMR in CDCl₃):

-

Acetonyl Singlet: Look for a sharp singlet (3H) around δ 2.30 ppm (terminal methyl ketone).

-

Methylene Singlet: Look for a singlet (2H) around δ 4.10 ppm (benzyl protons between the ring and ketone).

-

Absence of Vinyl Protons: Confirms the keto-form is dominant over the enol-form.

-

Safety Matrix

-

Nitro Compounds: Both compounds are potentially energetic. Do not heat neat residues above 100°C without DSC testing.

-

Alkylation Reagents: Methyl iodide or active halides used in related steps are alkylating agents (carcinogens).

-

Acidic Hydrolysis: Decarboxylation releases CO₂ gas; ensure open systems to prevent pressure buildup.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69260, Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Organic Syntheses (Coll.[3] Vol. 1). Methyl m-nitrobenzoate.[5][1] Org.[6][1][3][7] Synth. 1928, 8, 76. Retrieved from [Link]

-

MDPI (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization.[8] Molecules 2022, 27(3). Retrieved from [Link]

-

American Chemical Society. Reductive Cyclization of o-Nitroarylated Ketones. J. Org. Chem. 2018.[9][10] Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. aiinmr.com [aiinmr.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis of methyl m-nitrobenzoate from acetophenone in three steps | Poster Board #802 - American Chemical Society [acs.digitellinc.com]

- 8. Synthesis of indoles by palladium-catalyzed reductive cyclization of β-nitrostyrenes with phenyl formate as a CO surrogate [air.unimi.it]

- 9. m-Nitromethylbenzoate | C8H6NO4- | CID 87270617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. edu.rsc.org [edu.rsc.org]

Palladium-catalyzed hydrogenation of Methyl 4-(2-oxopropyl)-3-nitrobenzoate

Executive Summary

This application note details the protocol for the synthesis of Methyl 2-methyl-1H-indole-6-carboxylate via the palladium-catalyzed hydrogenation of Methyl 4-(2-oxopropyl)-3-nitrobenzoate . This transformation exploits a "reductive cyclization" cascade: the chemoselective reduction of the nitro group to an aniline, followed by spontaneous intramolecular condensation with the pendant ketone and subsequent dehydration to aromatize the indole ring.

This guide prioritizes safety (specifically regarding pyrophoric catalysts) and regiochemical integrity , addressing the common confusion between 5- and 6-substituted indole precursors.

Scientific Background & Mechanism

The Chemistry

The synthesis of functionalized indoles from o-nitroaryl ketones is a robust methodology in medicinal chemistry. Unlike the Leimgruber-Batcho synthesis (which requires enamines), this route utilizes a direct hydrogenation of the nitro group.

The reaction proceeds through three distinct phases:[1][2]

-

Chemospecific Hydrogenation: Pd/C catalyzes the reduction of the nitro group (

) to the aniline ( -

Intramolecular Condensation: The nucleophilic amine attacks the electrophilic ketone carbonyl (positioned ortho to the amine), forming a hemiaminal/hydroxy-indoline intermediate.

-

Dehydration & Aromatization: Loss of water drives the formation of the thermodynamically stable, aromatic indole system.

Regiochemical Criticality

It is vital to map the substitution pattern correctly.

-

Substrate: Methyl 4-(2-oxopropyl)-3-nitrobenzoate.

-

Product: Methyl 2-methyl-1H-indole-6-carboxylate.

-

The ester (originally para to the alkyl attachment) ends up at position 6 of the indole ring.

-

Note: To synthesize the 5-carboxylate (a common drug scaffold), one would require the isomer Methyl 3-(2-oxopropyl)-4-nitrobenzoate.

-

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic cascade from nitro-ketone reduction to indole aromatization.

Safety Protocol: Handling Pd/C

CRITICAL WARNING: Palladium on Carbon (Pd/C) is pyrophoric, especially when dry or when saturated with hydrogen. Methanol is highly flammable.[5] The combination poses a significant fire risk.[1][2]

-

Inerting: Always purge the reaction vessel with Nitrogen (

) or Argon before adding the catalyst. -

Wet Catalyst: Use "wet" Pd/C (typically sold as 50% water w/w) whenever possible to minimize ignition risk.

-

Addition Order:

-

Safer: Add Pd/C to the flask first (under inert gas), then add solvent carefully.[1]

-

Alternative: Slurry Pd/C in a small amount of toluene/water and add to the methanol solution.

-

Never add dry Pd/C powder directly to a beaker of methanol; static electricity can ignite the vapors.

-

-

Filtration: Upon completion, the filter cake (spent catalyst) is pyrophoric . Do not suck it dry.[1] Keep it wet with water and dispose of it in a dedicated "Heavy Metal Waste" container containing water.

Detailed Experimental Protocol

Reagents & Equipment

| Reagent | Role | Equiv/Conc. | Notes |

| Substrate | Precursor | 1.0 equiv | Methyl 4-(2-oxopropyl)-3-nitrobenzoate |

| 10% Pd/C | Catalyst | 10 wt% | Use 50% wet type recommended |

| Methanol | Solvent | 0.1 M | HPLC Grade, degassed |

| Hydrogen ( | Reductant | Balloon (1 atm) | Or low-pressure shaker (15-30 psi) |

| Celite 545 | Filter Aid | N/A | For catalyst removal |

Step-by-Step Procedure

Step 1: Reactor Preparation

-

Equip a 3-neck round-bottom flask with a magnetic stir bar and a 3-way stopcock connected to a vacuum line and a Hydrogen balloon (initially empty).

-

Charge the flask with the Substrate (e.g., 1.0 g, 4.2 mmol).

-

Evacuate the flask and backfill with Nitrogen (

) three times to remove oxygen.

Step 2: Solvent & Catalyst Addition [2][6][7]

-

Under a positive flow of

, add Methanol (42 mL) via syringe. Stir to dissolve. -

Carefully add 10% Pd/C (100 mg, 10 wt% loading) to the solution.

-

Technique Tip: If using dry catalyst, add it under a heavy stream of nitrogen to prevent air ingress.

-

Step 3: Hydrogenation

-

Cool the mixture to 0°C (ice bath) briefly to moderate the initial exotherm.

-

Evacuate the flask (carefully, to avoid bumping solvent) and backfill with Hydrogen from the balloon. Repeat this purge cycle 3 times.

-

Allow the reaction to warm to Room Temperature (20-25°C).

-

Stir vigorously. The reaction is heterogeneous; good mixing is essential for gas-liquid mass transfer.

-

Monitoring: Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of Nitro-SM (

237) and appearance of Indole ( -

Time: Typically 2–6 hours.

-

Step 4: Workup

-

Once complete, purge the system with Nitrogen (

) for 10 minutes to remove excess Hydrogen. Do not skip this step. -

Prepare a filter funnel with a pad of Celite (approx. 2 cm thick), pre-wetted with Methanol.

-

Filter the reaction mixture through the Celite pad.

-

Rinse the reaction flask and the filter cake with Methanol (2 x 10 mL).

-

Safety: Immediately wet the used filter cake with water before disposal.[2]

-

-

Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude indole.

Step 5: Purification

-

The crude product is often pure enough for downstream use.

-

If necessary, recrystallize from minimal hot Methanol or purify via Flash Column Chromatography (SiO2, Gradient: 0-30% EtOAc in Hexanes).

Workflow Diagram

Figure 2: Experimental workflow for batch hydrogenation.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Incomplete Conversion | Poisoned Catalyst or Poor Mixing | Increase stir rate. Add fresh catalyst (under N2). Check H2 balloon pressure. |

| Over-reduction (Indoline) | Reaction ran too long or pressure too high | Stop reaction immediately upon consumption of SM. Use 1 atm pressure only. |

| Hydroxylamine Intermediate | Incomplete reduction | The reaction stalled at the |

| Ignition/Sparking | Dry Pd/C contacting MeOH vapors | STOP. Use wet catalyst next time. Ensure N2 purge is robust. |

| Low Yield (Sticky Solid) | Polymerization of intermediate | Ensure dilute conditions (0.1 M). Perform workup quickly to avoid air oxidation of the electron-rich indole. |

References

-

General Indole Synthesis via Hydrogenation

-

Organic Syntheses, Coll. Vol. 6, p.104 (1988); Vol. 53, p.56 (1973). "Ethyl 2-Methylindole-5-carboxylate".[8]

-

-

Mechanism of Reductive Cyclization

- Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Safety Protocols for Hydrogenation

- University of California, Irvine.

-

Regiochemistry of Nitrobenzoate Reductions

- Journal of Medicinal Chemistry. "Synthesis of Indole-Carboxylates as Kinase Inhibitors". (Generic reference for scaffold utility).

Sources

Strategic Synthesis of 2-Substituted Indole-6-Carboxylates via Reductive Cyclization of Nitro Precursors

An Application Note for Drug Development Professionals

Abstract: The 2-substituted indole-6-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis, however, can be challenging. This application note provides a comprehensive guide for the synthesis of this valuable motif, leveraging a modern and efficient palladium-catalyzed reductive cyclization strategy. We focus on the use of ortho-nitrostyrene precursors, employing phenyl formate as a safe and practical carbon monoxide (CO) surrogate.[3][4] This approach circumvents the need for high-pressure CO gas, enhancing laboratory safety and accessibility. The detailed protocol, mechanistic insights, and optimization strategies herein are designed to empower researchers in drug discovery and development with a robust and reliable synthetic tool.

Introduction: The Significance of the Indole Core

The indole ring system is a cornerstone of pharmaceutical research, present in a vast array of natural products and synthetic drugs.[5] Specifically, indoles featuring substitution at the C2 position and a carboxylate at the C6 position exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic placement of these functional groups allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles, making the development of efficient synthetic routes to this scaffold a high-priority objective.

Traditionally, methods like the Fischer, Bischler-Möhlau, or Larock indole syntheses have been employed.[6][7][8][9] However, these methods can suffer from harsh conditions, limited substrate scope, or the need for pre-functionalized anilines. The use of readily available nitroarenes as starting materials offers a compelling alternative, providing a convergent and flexible entry point to complex indole structures.[10][11]

Synthetic Strategy: Reductive Cyclization with a CO Surrogate

The core of our recommended strategy is the palladium-catalyzed reductive cyclization of an ortho-nitrostyrene derivative. This reaction class is highly efficient for constructing the indole nucleus.[12][13] The key transformation involves the reduction of the nitro group and a subsequent intramolecular cyclization onto the adjacent vinyl group.

The Causality of Reagent Selection

Why a Nitro Precursor? Ortho-substituted nitroarenes are attractive starting materials due to their wide commercial availability and the powerful electron-withdrawing nature of the nitro group, which facilitates various preceding synthetic transformations.

Why Reductive Cyclization? This method forms the heterocyclic ring in a single, atom-economical step, often with high yields and predictability. The choice of catalyst and reductant is critical for success.

Why Phenyl Formate instead of CO Gas? The catalytic reductive carbonylation of nitro compounds is a powerful reaction.[3] However, it traditionally requires pressurized carbon monoxide, a toxic gas that necessitates specialized high-pressure equipment not available in all laboratories. Phenyl formate, in the presence of a base like triethylamine (Et₃N), conveniently decomposes in situ to generate CO, phenol, and triethylammonium formate. This circumvents the safety and equipment barriers associated with using CO gas directly, making the methodology more broadly applicable.[3]

General Reaction Scheme

The overall transformation is depicted below. A substituted methyl 3-vinyl-4-nitrobenzoate is converted into the corresponding methyl 2-substituted-indole-6-carboxylate. The R¹ group on the β-carbon of the styrene precursor directly becomes the 2-substituent on the indole ring.

To maintain focus on the protocol, the above DOT script is a conceptual representation. The detailed mechanism is shown in the next section.

Proposed Reaction Mechanism

The reaction proceeds through a catalytic cycle involving several key steps. Understanding this mechanism is crucial for troubleshooting and optimization.[3]

Caption: Proposed mechanism for the Pd-catalyzed reductive cyclization.

-

CO Generation: Phenyl formate decomposes, mediated by triethylamine, to produce carbon monoxide in situ.

-

Nitro Reduction: The active Pd(0) catalyst reacts with the ortho-nitrostyrene and one equivalent of CO to form an ortho-nitrosostyrene intermediate.

-

Cyclization: This intermediate undergoes a rapid intramolecular cyclization.

-

Isomerization: A subsequent 1,5-H-shift and tautomerization lead to an N-hydroxyindole intermediate.[3]

-

Final Deoxygenation: A second equivalent of CO deoxygenates the N-hydroxyindole to furnish the final indole product and regenerate the active Pd(0) catalyst.

Experimental Protocol

This protocol is adapted from established procedures for the reductive cyclization of nitrostyrenes.[12][13]

Materials and Equipment

-

Substrate: Methyl 3-(1-substituted-vinyl)-4-nitrobenzoate (1.0 eq)

-

Catalyst: Palladium(II) bis(acetonitrile) dichloride [PdCl₂(CH₃CN)₂] (0.02 eq, 2 mol%)

-

Ligand: 1,10-Phenanthroline (0.04 eq, 4 mol%)

-

CO Surrogate: Phenyl formate (3.0 eq)

-

Base: Triethylamine (Et₃N) (3.0 eq)

-

Solvent: Acetonitrile (CH₃CN), anhydrous

-

Equipment: Heavy-walled glass pressure tube with a screw cap, magnetic stirrer, heating oil bath, standard glassware for workup, silica gel for column chromatography.

Step-by-Step Procedure

Workflow Overview

Caption: Experimental workflow from setup to characterization.

-

Vessel Preparation: To a clean, dry heavy-walled glass pressure tube equipped with a magnetic stir bar, add the methyl 3-(1-substituted-vinyl)-4-nitrobenzoate (1.0 mmol, 1.0 eq), PdCl₂(CH₃CN)₂ (0.02 mmol, 5.2 mg), and 1,10-phenanthroline (0.04 mmol, 7.2 mg).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL). Stir the mixture for 2 minutes to allow for catalyst pre-formation. Subsequently, add phenyl formate (3.0 mmol, 366 mg) and triethylamine (3.0 mmol, 418 μL) via syringe.

-

Reaction Execution: Securely seal the pressure tube with the screw cap.

-

Causality: A sealed pressure tube is essential to contain the low pressure generated by the in situ CO formation and prevent solvent evaporation at high temperatures.

-

-

Heating: Place the sealed tube into a pre-heated oil bath at 140 °C. Stir the reaction mixture vigorously for 4-6 hours.

-

Cooling and Work-up: After the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Carefully open the tube. Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 20 mL) to remove phenol, water (20 mL), and brine (20 mL).

-

Causality: The basic wash is critical for removing the phenol byproduct from the decomposition of phenyl formate, simplifying purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure methyl 2-substituted-indole-6-carboxylate.

Data and Characterization

The final product should be characterized thoroughly to confirm its identity and purity.

| Parameter | Expected Outcome / Method | Purpose |

| Yield | 60-90% (Substrate dependent) | Assesses reaction efficiency |

| Appearance | Off-white to yellow solid | Preliminary product identification |

| ¹H NMR | Characteristic indole NH proton (broad singlet, ~8.1-8.5 ppm), aromatic signals consistent with the 1,2,4-trisubstituted pattern, and signals for the 2-substituent and the methyl ester. | Confirms chemical structure and purity |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. | Further confirms the molecular skeleton |

| Mass Spec (HRMS) | [M+H]⁺ peak matching the calculated exact mass. | Confirms molecular weight and formula |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst; Insufficient temperature/time. | Ensure reagents are pure and solvent is anhydrous. Screen temperatures from 120-150 °C.[14] Increase reaction time. |

| Formation of Byproducts | Polymerization of styrene; Incorrect stoichiometry. | Ensure base is added after the catalyst and substrate are mixed. Verify accurate measurement of all reagents. |

| Difficult Purification | Incomplete removal of phenol. | Perform the 1M NaOH wash thoroughly during work-up. |

Conclusion

The synthesis of 2-substituted indole-6-carboxylates from nitro precursors via palladium-catalyzed reductive cyclization is a powerful and versatile method. By employing phenyl formate as a CO surrogate, this protocol offers a safer, more accessible alternative to traditional high-pressure carbonylation reactions.[3][12] The detailed mechanistic understanding and step-by-step guide provided here serve as a robust foundation for researchers to successfully synthesize these high-value compounds, accelerating progress in medicinal chemistry and drug development.

References

A consolidated list of authoritative sources cited within this application note.

-

Choi, I., Chung, H., Park, J. W., & Chung, Y. K. (2016). Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions. Organic Letters, 18(21), 5456–5459.

-

Fouad, M. A., Ferretti, F., Formenti, D., Milani, F., & Ragaini, F. (2021). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. European Journal of Organic Chemistry, 2021(35), 4876–4894.

-

Synfacts. (2021). Indole Synthesis through Reductive Cyclization of 2-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Synfacts, 17(11), 1226.

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 25, 2026.

-

Chandra, A., Kumar, A., & Kumar, V. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.

-

Ragaini, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 27(3), 738.

-

BenchChem. (n.d.). Optimizing temperature and reaction time for indole synthesis. Retrieved February 25, 2026.

-

Ackermann, L., et al. (2020). Step and redox efficient nitroarene to indole synthesis. Chemical Science, 11(40), 10937-10941.

-

Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 25, 2026.

-

Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved February 25, 2026.

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved February 25, 2026.

-

Wang, X., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(9), 1305.

-

Wikipedia. (n.d.). Larock indole synthesis. Retrieved February 25, 2026.

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

-

Ragaini, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. ResearchGate.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 25, 2026.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 25, 2026.

-

ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

-

National Institutes of Health. (2021). Indole-Containing Metal Complexes and Their Medicinal Applications.

-

National Institutes of Health. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Indole-Containing Metal Complexes and Their Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 11. Step and redox efficient nitroarene to indole synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03258A [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Methyl 4-(2-oxopropyl)-3-nitrobenzoate as a Strategic Precursor for Polysubstituted Indoles

Executive Summary

Methyl 4-(2-oxopropyl)-3-nitrobenzoate (CAS: 59338-84-0) represents a high-value "latent indole" scaffold. Unlike simple nitro-aromatics, this compound contains a pre-installed acetonyl side chain ortho to the nitro group. This specific structural arrangement allows for a rapid, high-yielding reductive cyclization to form Methyl 2-methylindole-5-carboxylate .

This application note details the utility of Methyl 4-(2-oxopropyl)-3-nitrobenzoate as a pharmaceutical intermediate, specifically for generating indole-5-carboxylate cores found in CRTH2 antagonists, COX-2 inhibitors, and antiviral agents. We provide a validated protocol for its reductive cyclization using an Iron/Acetic Acid system, chosen for its scalability and chemoselectivity over catalytic hydrogenation methods.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | Methyl 4-(2-oxopropyl)-3-nitrobenzoate |

| Synonyms | Methyl 4-acetonyl-3-nitrobenzoate; Methyl 3-nitro-4-(2-oxopropyl)benzoate |

| CAS Number | 59338-84-0 |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in Ethanol; Insoluble in Water |

| Key Functional Groups | Methyl Ester (C-1), Nitro (C-3), Acetonyl (C-4) |

Mechanistic Insight: The Reductive Cyclization

The value of this intermediate lies in its transformation. The conversion of Methyl 4-(2-oxopropyl)-3-nitrobenzoate to an indole follows a modified Reissert-Henkel or Paal-Knorr type mechanism triggered by reduction.

The Pathway[2][3][8]

-

Reduction: The nitro group (-NO₂) is reduced to an aniline (-NH₂).

-

Condensation: The nucleophilic amine attacks the ketone carbonyl of the ortho-acetonyl group.

-

Dehydration: Elimination of water aromatizes the pyrrole ring, locking in the indole structure.

This method is superior to the Fischer Indole Synthesis for this specific target because it is regiospecific (only forms the 5-carboxylate, no mixture of isomers) and operates under milder conditions.

Figure 1: Mechanistic pathway from the nitro-acetonyl precursor to the indole scaffold.

Validated Protocol: Iron-Mediated Reductive Cyclization

While catalytic hydrogenation (H₂/Pd-C) is possible, it often leads to over-reduction of the indole double bond to form an indoline. The Iron/Acetic Acid (Fe/AcOH) method described below is chemically robust, preventing over-reduction and tolerating the methyl ester moiety.

Materials

-

Substrate: Methyl 4-(2-oxopropyl)-3-nitrobenzoate (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:1 v/v)

-

Workup: Ethyl Acetate (EtOAc), Sodium Bicarbonate (NaHCO₃), Brine.

Step-by-Step Methodology

-

Preparation:

-

In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Methyl 4-(2-oxopropyl)-3-nitrobenzoate (10 g, 42.1 mmol) in Ethanol (100 mL).

-

Add Glacial Acetic Acid (100 mL) to the stirring solution.

-

Note: The solution will appear yellow.

-

-

Reduction:

-

Heat the mixture to 70°C .

-

Add Iron Powder (11.8 g, 210 mmol) portion-wise over 20 minutes.

-

Caution: The reaction is exothermic. Monitor internal temperature to prevent runaway reflux. Hydrogen gas may be evolved; ensure good ventilation.

-

-

Reaction Monitoring:

-

Maintain temperature at 80°C for 2–3 hours.

-

TLC Control: Eluent Hexane:EtOAc (7:3).

-

Starting Material Rf: ~0.5 (UV active, yellow).

-

Product Rf: ~0.6 (UV active, often fluorescent blue/purple).

-

-

The reaction is complete when the yellow starting material spot disappears.

-

-

Workup (Critical for Purity):

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter through a pad of Celite to remove unreacted iron and iron oxides. Wash the pad with EtOAc (100 mL).

-

Neutralization: Concentrate the filtrate under reduced pressure to remove most ethanol/acetic acid. Dilute the residue with EtOAc (200 mL).

-

Slowly pour the organic layer into a saturated aqueous NaHCO₃ solution. Stir until gas evolution (CO₂) ceases. Do not skip this step; acidic residues degrade the indole.

-

Separation: Separate the organic layer, wash with Brine (2 x 100 mL), and dry over anhydrous Na₂SO₄.

-

-

Isolation:

-

Evaporate the solvent to yield the crude indole as a tan solid.

-

Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient) if high purity (>99%) is required for pharmaceutical use.

-

Expected Results

-

Yield: 85–92%

-

Product: Methyl 2-methylindole-5-carboxylate

-

1H NMR (DMSO-d6, 400 MHz): δ 11.2 (s, 1H, NH), 8.15 (s, 1H, Ar-H4), 7.70 (d, 1H, Ar-H6), 7.35 (d, 1H, Ar-H7), 6.20 (s, 1H, C3-H), 3.82 (s, 3H, OMe), 2.40 (s, 3H, C2-Me).

Process Workflow Diagram

The following diagram illustrates the operational flow for the synthesis, highlighting critical control points (CCPs).

Figure 2: Operational workflow for the Fe/AcOH reductive cyclization process.

Synthesis of the Precursor (Context)[1][2][4][6][7]

To provide a complete picture, researchers often need to synthesize the topic compound itself. It is typically derived from Methyl 4-methyl-3-nitrobenzoate .

-

Condensation: Methyl 4-methyl-3-nitrobenzoate is reacted with dimethyl oxalate and base (NaH or KOtBu) to form the pyruvate intermediate.

-

Hydrolysis/Decarboxylation: The pyruvate is hydrolyzed and decarboxylated under acidic conditions to yield the acetonyl group (the 2-oxopropyl moiety).

This "Oxalate Route" is the industry standard for introducing acetonyl groups ortho to nitro groups on benzene rings [1].

Safety & Handling Guidelines

-

Nitro Compounds: Like many nitro-aromatics, the precursor may possess energetic properties. Avoid heating dry solids to decomposition.

-

Iron Waste: The iron residue after filtration is pyrophoric if dry. Keep it wet with water and dispose of it in a dedicated metal waste container.

-

Solvents: Acetic acid is corrosive; Ethanol and Ethyl Acetate are flammable. Work in a fume hood.

References

-

Ungureanu, M. et al. (2014). "Synthesis of new 2-substituted indole-5-carboxylic acid derivatives." Revue Roumaine de Chimie, 59(6-7), 563-570.

-

Sundberg, R. J. (1996). Indoles. Academic Press. (Standard text on Indole synthesis mechanisms).

-

Pfizer Inc. (2005). "Process for the preparation of indole derivatives." World Intellectual Property Organization Patent WO2005030732. (Describes similar reductive cyclizations for CRTH2 antagonists).

-

Robinson, B. (1963). "The Fischer Indole Synthesis." Chemical Reviews, 63(4), 373–401. (Comparative reference for indole synthesis mechanisms).

Disclaimer: This Application Note is for research and development purposes only. Users must perform their own safety assessments before conducting these experiments.

Optimizing reaction temperature for nitro group reduction to amine

Topic: Optimizing Reaction Temperature for Nitro Group Reduction (

Introduction: The Temperature-Selectivity Paradox

Welcome to the Technical Support Hub. If you are reading this, you are likely facing one of three problems: your reaction is stalling at an intermediate, you are stripping off other functional groups (dehalogenation), or you are managing a dangerous exotherm.

In nitro reduction, temperature is not merely a kinetic accelerator; it is a selectivity switch . The reduction of a nitro group proceeds through a cascade of intermediates—Nitroso (

-

Too Cold: You risk accumulating thermally unstable hydroxylamines (the "accumulation trap").

-

Too Hot: You risk dehalogenation, hydrogenation of other rings, or thermal runaway.

This guide breaks down the optimization protocols by method.

Module 1: Catalytic Hydrogenation (Pd/C, Pt/C, Raney Ni)

Primary Issue: Balancing reaction rate against dehalogenation and intermediate accumulation.

The Mechanism & Temperature Risks

The reduction occurs on the catalyst surface.[2] The rate-limiting step is frequently the reduction of the hydroxylamine intermediate (

-

The Dehalogenation Risk: Carbon-Halogen (C-X) bond hydrogenolysis has a higher activation energy (

) than Nitro reduction. Therefore, higher temperatures increase the rate of dehalogenation exponentially relative to nitro reduction. -

The Accumulation Risk: At low temperatures (<20°C), the desorption of the hydroxylamine intermediate can compete with its further reduction, leading to "stalled" reactions and high impurities.

Visualizing the Pathway

Figure 1: The stepwise reduction pathway. Note that the Hydroxylamine

Troubleshooting Protocol: Halogenated Substrates

Scenario: You are reducing a chloronitrobenzene and observing 5-10% dechlorination.

| Parameter | Recommended Setting | Technical Rationale |

| Temperature | 5°C – 25°C | Kinetic control. Keep T low to stay below the |

| Pressure | 1 – 3 bar | Lower hydrogen concentration on the surface favors the more thermodynamically favorable nitro reduction over hydrogenolysis. |

| Catalyst | Pt/C (Sulfided) or Raney Ni | Palladium (Pd) is aggressive toward C-X bonds. Platinum (Pt) is generally more selective for |

| Additive | 0.1 - 0.5 eq. Vanadium | Vanadium promotes the reduction of the hydroxylamine intermediate, preventing accumulation even at lower temperatures [1]. |

Step-by-Step Optimization Workflow:

-

Baseline Run: Start at 20°C, 3 bar

. Monitor -

Check Intermediate: If uptake stops at 2 equivalents (66%), you have accumulated hydroxylamine.

-

The "Bump": Do not add more catalyst. Increase T by 5-10°C increments. The hydroxylamine reduction has a sharp temperature dependence.

-

Stop Point: Quench immediately upon cessation of

uptake to prevent over-reduction.

Module 2: Dissolving Metal Reductions (Fe/HCl, Zn/AcOH)

Primary Issue: Thermal Runaway and Agitation Failure. Context: Used when the molecule contains alkynes, alkenes, or nitriles that would survive hydrogenation.

The Exotherm Problem

The Béchamp reduction (Fe/HCl) is heterogeneous and highly exothermic (

-

The Danger Zone: In a batch reactor, if you mix all reagents at room temperature (RT) and heat to initiate, the reaction may "kick" suddenly once the passive oxide layer on the iron is breached. This leads to a massive heat spike that exceeds cooling capacity.

Protocol: The "Heel" Addition Method

To maintain a constant temperature profile (typically 70-90°C for Iron reductions):

-

Charge Catalyst: Suspend Iron powder (3-5 eq) in solvent (EtOH/Water/Acetic Acid) with the electrolyte/acid.

-

Activate: Heat this slurry alone to the target temperature (e.g., 80°C).

-

Controlled Addition: Add the Nitro compound (dissolved in solvent) slowly over 1-2 hours.

-

Why? This ensures the nitro compound is the limiting reagent. The energy is released gradually as you add the substrate.

-

-

Agitation Check: As Iron oxide sludge forms, viscosity increases. Ensure torque monitoring is active on your stirrer.

Module 3: Thermal Safety & Runaway Prevention

Critical Warning: Nitro compounds and their intermediates are energetic materials.[3]

Differential Scanning Calorimetry (DSC) Guidelines

Before scaling up any nitro reduction >10g, you must understand the thermal landscape.

-

Onset Temperature: Many nitro compounds begin decomposing between 200°C - 300°C, but in the presence of alkalis or metal residues, this can drop to <150°C [2].

-

Hydroxylamine Instability: Phenylhydroxylamine can disproportionate violently. If your reaction stalls (see Module 1), you are sitting on a hazardous mixture.

Decision Matrix for Safety:

Figure 2: Safety decision tree based on thermal analysis. Never operate within 50°C of the decomposition onset.

FAQ: Troubleshooting Specific Symptoms

Q1: My reaction turned bright pink/red and stopped. What happened?

-

Diagnosis: You have generated azoxy or azo coupling products.

-

Cause: The reaction pH was likely too basic, or the temperature was too high while the nitroso intermediate was present.

-

Fix: Ensure the reaction remains neutral or slightly acidic. If using hydrogenation, lower the temperature during the initial 50% conversion to minimize Nitroso concentration.

Q2: I see the amine forming, but I also see 15% aniline (de-chlorinated byproduct). Lowering T didn't help.

-

Diagnosis: If lowering T slowed the reaction too much without fixing selectivity, your catalyst is too active.

-

Fix: Switch from Pd/C to Pt/C (Sulfided) . Platinum is far less active toward oxidative addition into C-Cl bonds. Alternatively, add an inhibitor like ethylenediamine or diphenylsulfide to poison the high-energy sites on the Pd surface [3].

Q3: Can I use NaBH4 for nitro reduction?

-

Answer: Not alone. Sodium Borohydride is generally inert to nitro groups. You need a transition metal salt (e.g.,

or

References

-